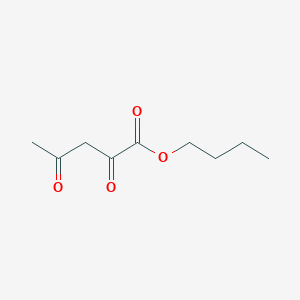
Butyl 2,4-dioxovalerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 2,4-dioxovalerate (BDV) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BDV is a member of the family of dioxovalerate esters, which are known to have a range of biological and chemical properties.
作用機序
The mechanism of action of Butyl 2,4-dioxovalerate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that Butyl 2,4-dioxovalerate can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
生化学的および生理学的効果
Butyl 2,4-dioxovalerate has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that Butyl 2,4-dioxovalerate can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of adhesion molecules involved in the recruitment of immune cells to sites of inflammation.
実験室実験の利点と制限
One of the main advantages of using Butyl 2,4-dioxovalerate in lab experiments is its low toxicity and biodegradability. This makes it a safer and more environmentally friendly alternative to traditional chemicals. However, one of the limitations of using Butyl 2,4-dioxovalerate is its low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on Butyl 2,4-dioxovalerate. One area of interest is the development of new drugs based on the anti-inflammatory and anti-cancer properties of Butyl 2,4-dioxovalerate. Another area of interest is the use of Butyl 2,4-dioxovalerate as a plant growth regulator and alternative to traditional pesticides. Additionally, there is potential for the use of Butyl 2,4-dioxovalerate in the development of biodegradable polymers for various applications. Further studies are needed to fully understand the mechanism of action of Butyl 2,4-dioxovalerate and its potential applications in various fields.
Conclusion
In conclusion, Butyl 2,4-dioxovalerate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Butyl 2,4-dioxovalerate can be synthesized through a multi-step process, and has been extensively studied for its anti-inflammatory and anti-cancer properties, as well as its potential applications in agriculture and material science. The mechanism of action of Butyl 2,4-dioxovalerate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Butyl 2,4-dioxovalerate has a range of biochemical and physiological effects, and its low toxicity and biodegradability make it a safer and more environmentally friendly alternative to traditional chemicals. Further research is needed to fully understand the potential applications of Butyl 2,4-dioxovalerate in various fields.
合成法
Butyl 2,4-dioxovalerate can be synthesized through a multi-step process involving the reaction of butyl acrylate with maleic anhydride, followed by hydrolysis and esterification. The reaction yields a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学的研究の応用
Butyl 2,4-dioxovalerate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Butyl 2,4-dioxovalerate has been investigated for its anti-inflammatory and anti-cancer properties. Studies have shown that Butyl 2,4-dioxovalerate can inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells, making it a promising candidate for the development of new drugs.
In agriculture, Butyl 2,4-dioxovalerate has been used as a plant growth regulator, promoting the growth and development of various crops. It has also been shown to have antifungal and antibacterial properties, making it a potential alternative to traditional pesticides.
In material science, Butyl 2,4-dioxovalerate has been used as a monomer for the synthesis of biodegradable polymers, which have applications in packaging, biomedical devices, and drug delivery systems.
特性
CAS番号 |
10153-83-0 |
|---|---|
製品名 |
Butyl 2,4-dioxovalerate |
分子式 |
C9H14O4 |
分子量 |
186.2 g/mol |
IUPAC名 |
butyl 2,4-dioxopentanoate |
InChI |
InChI=1S/C9H14O4/c1-3-4-5-13-9(12)8(11)6-7(2)10/h3-6H2,1-2H3 |
InChIキー |
FOMYYQMPVKGWON-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(=O)CC(=O)C |
正規SMILES |
CCCCOC(=O)C(=O)CC(=O)C |
その他のCAS番号 |
10153-83-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



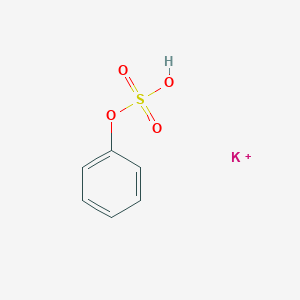
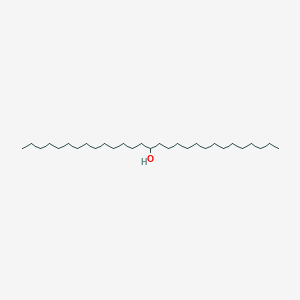
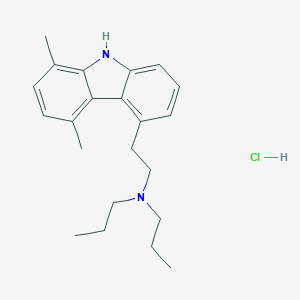
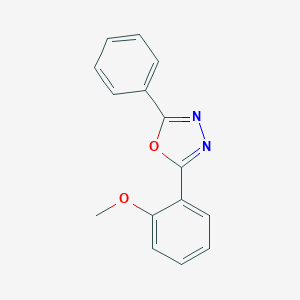

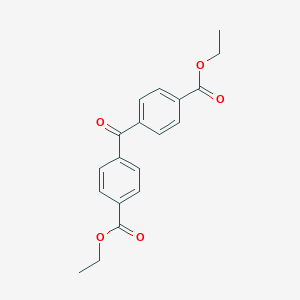
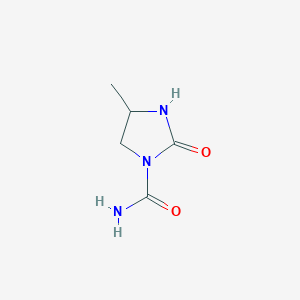
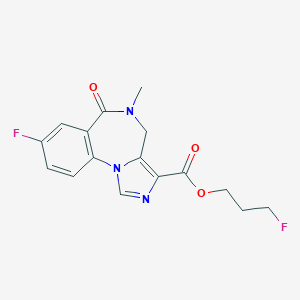
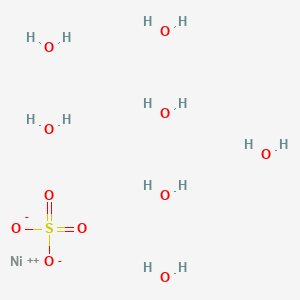
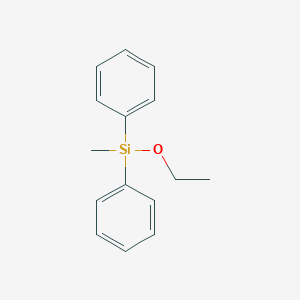
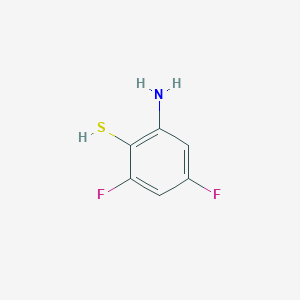
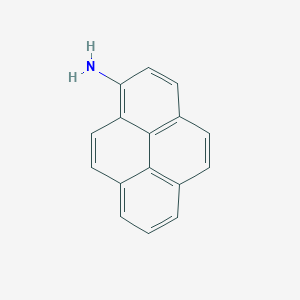
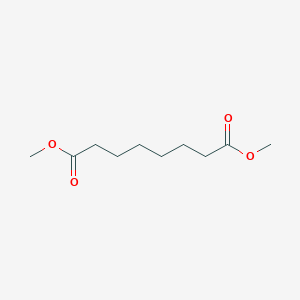
![3,5-Dimethylbenzo[b]thiophene](/img/structure/B158624.png)